- Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(55), 8592-8595
Cas no 98-06-6 (tert-Butylbenzene)
tert-Butylbenzene Chemical and Physical Properties
Names and Identifiers
-
- tert-Butylbenzene
- (1,1-Dimethylethyl)benzene
- 2-Methyl-2-phenylpropane
- Butylbenzene
- Benzene,tert-butyl
- Dimethylethylbenzene
- Phenyltrimethylmethane
- Pseudobutylbenzene
- T-BUTYLBENZENE
- Trimethylphenylmethane
- Benzene, tert-butyl- (8CI)
- NSC 6557
-
- MDL: MFCD00008816
- Inchi: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
- SMILES: CC(C1C=CC=CC=1)(C)C
- BRN: 1421537
Computed Properties
- Exact Mass: 134.11000
- Monoisotopic Mass: 134.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 91.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 0.867 g/mL at 25 °C(lit.)
- Melting Point: −58 °C (lit.)
- Boiling Point: 168°C
- Flash Point: Fahrenheit: 93.2 ° f
Celsius: 34 ° c - Refractive Index: n20/D 1.492(lit.)
- Solubility: 29.5mg/l
- Water Partition Coefficient: 0.03 g/L (20 ºC)
- Stability/Shelf Life: Stable. Flammable. Incompatible with oxidizing agents, combustible material.
- PSA: 0.00000
- LogP: 2.98410
- Solubility: It is insoluble in water, can be miscible with benzene and acetone, and is easily soluble in ethanol, diethyl ether and other organic solvents.
- Merck: 1551
- Vapor Pressure: 4.79 mmHg ( 37.7 °C)
- FEMA: 2493
tert-Butylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 2709 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36-51/53
- Safety Instruction: S23-S24/25
- RTECS:CY9120000
-
Hazardous Material Identification:
- Storage Condition:Flammable area
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20; R38
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Explosive Limit:0.8-5.6%(V)
tert-Butylbenzene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
tert-Butylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | M-502-09-1mL |
tert-Butylbenzene,0.2 mg/mL in Methanol |
98-06-6 | 0.2 mg/mL in Methanol | 1mL |
¥ 154 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | M-502-09N-1gram |
tert-Butylbenzene |
98-06-6 | 1gram |
¥ 309 | 2022-04-26 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12378-250ml |
tert-Butylbenzene, 99% |
98-06-6 | 99% | 250ml |
¥412.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12378-1000ml |
tert-Butylbenzene, 99% |
98-06-6 | 99% | 1000ml |
¥1192.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19048-500ml |
tert-Butylbenzene, 97% |
98-06-6 | 97% | 500ml |
534.00 | 2021-07-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19048-2500ml |
tert-Butylbenzene, 97% |
98-06-6 | 97% | 2500ml |
1116.00 | 2021-07-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103382-250ml |
tert-Butylbenzene |
98-06-6 | 98% | 250ml |
¥104.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103382-500ml |
tert-Butylbenzene |
98-06-6 | 98% | 500ml |
¥167.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103383-100ml |
tert-Butylbenzene |
98-06-6 | 99% | 100ml |
¥52.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103383-500ml |
tert-Butylbenzene |
98-06-6 | 99% | 500ml |
¥176.90 | 2023-09-04 |
tert-Butylbenzene Production Method
Production Method 1
Production Method 2
Production Method 3
- Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6, Organic Letters, 2023, 25(5), 816-820
Production Method 4
- A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation, Nature Chemistry, 2023, 15(1), 43-52
Production Method 5
1.2R:NaHCO3, S:H2O
2.1C:2848647-35-6, C:42196-31-6, S:AcNMe2, 36 h, 60°C
2.2R:NaHCO3, S:H2O
- Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids, Journal of the American Chemical Society, 2022, 144(42), 19592-19602
Production Method 6
2.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
2.2R:O2, rt
3.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
3.2R:O2, rt
- Copper-Catalyzed C(sp3)-H Methylation via Radical Relay, ACS Catalysis, 2022, 12(19), 11854-11859
Production Method 7
Production Method 8
1.2R:H2O, cooled
- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523
Production Method 9
Production Method 10
- The use of boron carbide powder as an efficient green catalyst for Friedel-Crafts chemistry, Organic Communications, 2021, 14(2), 157-162
Production Method 11
- Electroreduction Enables Regioselective 1,2-Diarylation of Alkenes with Two Electrophiles, Angewandte Chemie, 2023, 62(17), e202219166
Production Method 12
Production Method 13
Production Method 14
1.2R:H2O, rt
- Non-innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(29), 10882-10889
tert-Butylbenzene Raw materials
- 4-Tert-Butylbenzaldehyde
- 1,4-Dicyanobenzene
- 1-tert-Butyl-4-iodobenzene
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- 1-Chloro-4-(1,1-dimethylethyl)benzene
- Cesium acetate
- Methylboronic acid MIDA ester
- Phenoxathiinium, 10-[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-
- 4-Tert-Butylcatechol
- 1-Bromo-4-tert-butylbenzene
tert-Butylbenzene Preparation Products
- Benzonitrile, 4-[2-[4-(1,1-dimethylethyl)phenyl]-1-(4-methylphenyl)ethyl]- (2919755-76-1)
- Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-methylphenyl)ethyl]- (2227355-48-6)
- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- (206877-37-4)
- 4,4'-Di-tert-butylbenzophenone (15796-82-4)
- 4-(tert-Butyl)phenyl acetate (3056-64-2)
- tert-Butylbenzene (98-06-6)
- phenoxathiine (262-20-4)
tert-Butylbenzene Suppliers
tert-Butylbenzene Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on tert-Butylbenzene
tert-Butylbenzene (CAS No. 98-06-6): An Overview of Its Properties, Applications, and Recent Research
tert-Butylbenzene, also known as 1,1-dimethylethylbenzene, is a significant chemical compound with the CAS number 98-06-6. This aromatic hydrocarbon is widely used in various industrial and research applications due to its unique properties and versatile reactivity. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, applications, and recent research advancements of tert-Butylbenzene.
Chemical Structure and Properties
tert-Butylbenzene is an aromatic hydrocarbon with the molecular formula C10H14. The compound consists of a benzene ring substituted with a tert-butyl group (C4H9). The tert-butyl group is characterized by its branched structure, which imparts unique steric and electronic properties to the molecule. These properties make tert-Butylbenzene an important intermediate in organic synthesis and a valuable starting material for the production of various chemicals and pharmaceuticals.
The physical properties of tert-Butylbenzene include a boiling point of approximately 157°C at atmospheric pressure and a melting point of around -45°C. It is a colorless liquid with a characteristic aromatic odor. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and diethyl ether. These solubility characteristics make it suitable for use in various chemical processes and reactions.
Synthesis Methods
tert-Butylbenzene can be synthesized through several methods, each with its own advantages and limitations. One common method involves the alkylation of benzene using tert-butyl chloride or tert-butanol in the presence of an acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction is widely used in industrial settings due to its simplicity and efficiency.
An alternative method involves the coupling of phenylmagnesium bromide with tert-butyl bromide to form tert-Butylbenzene. This Grignard reaction is particularly useful for preparing high-purity samples of the compound for research purposes. Other methods include the hydrogenation of tert-butylphenol or the dehydrogenation of tert-butylcyclohexane.
Applications
tert-Butylbenzene finds extensive use in various industries due to its unique properties. In the chemical industry, it serves as an intermediate in the production of dyes, resins, and other organic compounds. Its reactivity makes it a valuable starting material for synthesizing more complex molecules.
In the pharmaceutical industry, tert-Butylbenzene is used as a building block for the synthesis of drugs and drug intermediates. Its ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups into target molecules, enhancing their biological activity or improving their pharmacological properties.
In materials science, tert-Butylbenzene is used in the development of advanced polymers and coatings. Its aromatic structure and tert-butyl substituent contribute to improved thermal stability and mechanical strength, making it suitable for high-performance applications.
Recent Research Advancements
The study of tert-Butylbenzene continues to evolve with new research findings that expand our understanding of its properties and potential applications. Recent studies have focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact.
A notable area of research involves the use of tert-Butylbenzene in catalytic reactions. Scientists have explored its role as a ligand in homogeneous catalysis, where it can enhance the activity and selectivity of metal catalysts. For example, studies have shown that tert-Butylbenzene can be used as a ligand in palladium-catalyzed cross-coupling reactions, leading to more efficient synthesis routes for complex organic molecules.
In addition to catalysis, there has been significant interest in using tert-Butylbenzene as a platform molecule for developing new materials with enhanced properties. Researchers have investigated its use in polymer science to create polymers with improved thermal stability and mechanical strength. These materials have potential applications in fields such as electronics, automotive engineering, and aerospace.
Safety Considerations
While tert-Butylbenzene is generally considered safe when handled properly, it is important to follow standard safety protocols when working with this compound. It should be stored in well-ventilated areas away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.
In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or inhaled, seek medical attention promptly. If skin or eye contact occurs, rinse thoroughly with water for at least 15 minutes.
Conclusion
tert-Butylbenzene (CAS No. 98-06-6) is a versatile chemical compound with a wide range of applications in various industries. Its unique chemical structure and properties make it an important intermediate in organic synthesis and a valuable starting material for producing dyes, resins, pharmaceuticals, and advanced materials. Ongoing research continues to uncover new uses and optimize existing applications of this compound, ensuring its continued relevance in both industrial processes and scientific investigations.
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